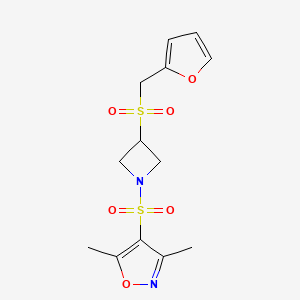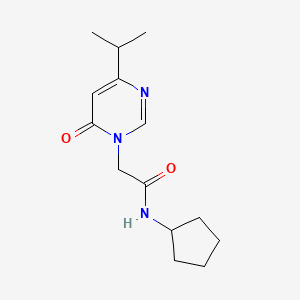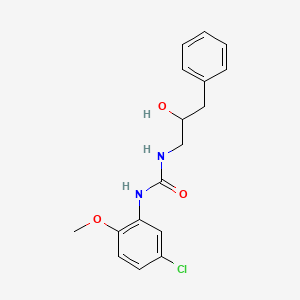![molecular formula C7H12ClN3 B2622003 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride CAS No. 2089258-65-9](/img/structure/B2622003.png)
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 2089258-65-9 . Its IUPAC name is 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride . The molecular weight of this compound is 173.65 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been studied in the context of creating fluorophores . The synthetic methodology was found to be simpler and greener (RME: 40–53%) as compared to those of BODIPYs (RME: 1.31–17.9%) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied, particularly in the context of creating fluorophores . Electron-donating groups (EDGs) at position 7 on the fused ring were found to improve both the absorption and emission behaviors .
Physical And Chemical Properties Analysis
作用機序
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride involves its ability to inhibit various enzymes. For example, it has been shown to inhibit protein kinases by binding to the ATP binding site and preventing the transfer of phosphate groups to target proteins. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit phosphodiesterases, which can lead to increased levels of cyclic AMP and subsequent anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
実験室実験の利点と制限
The advantages of using 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride in lab experiments include its potent inhibitory activity against a wide range of enzymes and its anti-inflammatory, anti-cancer, and anti-viral properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride. One area of research could focus on its potential applications in the treatment of cancer and viral infections. Another area of research could focus on its potential use as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminopyrazole with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. This reaction yields 2-ethyl-4-methyl-5-oxo-1,2,4-triazolo[1,5-a]pyrimidine, which is then converted to this compound by reacting it with hydrochloric acid.
科学的研究の応用
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including protein kinases, phosphodiesterases, and cyclin-dependent kinases. It has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Safety and Hazards
特性
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRXHYTWYRLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=NN2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2621922.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)

![Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B2621930.png)


![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2621936.png)


![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2621939.png)
